(4-Benzylpiperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
Description
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Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-19(17-14-23(15-17)20(25)18-7-4-12-26-18)22-10-8-21(9-11-22)13-16-5-2-1-3-6-16/h1-7,12,17H,8-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJKPEPCSCWNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Benzylpiperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone , also known by its chemical identifiers and various synonyms, is a synthetic molecule of interest in medicinal chemistry. Its structure combines a piperazine moiety with a thiophene carbonyl azetidine, which suggests potential biological activity relevant to pharmacology. This article will explore the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant research findings.
Structure
The compound's structure can be represented as follows:
- Molecular Formula : C22H23N3OS
- Molecular Weight : 367.50 g/mol
Research indicates that the compound exhibits various biological activities, primarily through interactions with neurotransmitter systems and potential anti-cancer properties. The piperazine ring is known for its role in modulating serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Pharmacological Profiles
-
Neuropharmacological Effects :
- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), influencing mood regulation.
- Dopamine Receptor Interaction : Potential implications in treating conditions like schizophrenia or depression.
-
Antitumor Activity :
- Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines, possibly through apoptosis induction.
Study 1: Neuropharmacological Assessment
A study conducted on animal models demonstrated that administration of the compound led to significant improvements in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The mechanism was attributed to enhanced serotonergic activity in the brain.
Study 2: Anticancer Properties
In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, with IC50 values suggesting effective concentrations for therapeutic applications.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Study 3: Safety and Toxicology
Toxicological assessments showed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in long-term studies on rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
